molecular formula C10H16N2Na2O8 B8589297 Ethylenediaminetetraacetic acid disodium

Ethylenediaminetetraacetic acid disodium

Cat. No. B8589297
M. Wt: 338.22 g/mol
InChI Key: BDOYKFSQFYNPKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04551480

Procedure details

Separately, 1,646 g of deionized water are heated to approximately 90° C. and 18 g of citric acid are dissolved therein. To this is added 1.2 g of disodium ethylenediamine tetracetic acid and 5g of a 1.5:1 mixture of methylparaben and ethylparaben. When this aqueous mixture, which will weigh about 1,670 g and will constitute approximately 83.5% of the final composition, is homogenous, it is combined with the above hydrocarbon component in a homogenizer. When the emulsion is thoroughly blended, it is cooled to 50° C. and 0.6 g of tocopherol acetate are added. This mixture is further blended to produce 2,000 g of a 0.2% homogenous anthralin cream which maintains its formulation stability and in which the anthralin does not appear to undergo excessive degradation, e.g. less than 10% as determined by HPLC.
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step Two
[Compound]
Name
5g
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
hydrocarbon
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.6 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
0.2%

Identifiers

REACTION_CXSMILES
[C:1]([OH:13])(=O)[CH2:2][C:3]([CH2:8][C:9]([OH:11])=O)(C(O)=O)[OH:4].C(N(CC(O)=O)CC(O)=O)CN(CC(O)=O)CC(O)=O.[Na].[Na].COC(C1C=CC(O)=CC=1)=O.C(OC(C1C=CC(O)=CC=1)=O)C.C[C:60]1[C:65]2O[C@@:67](CCC[C@@H](CCC[C@@H](CCCC(C)C)C)C)([CH3:70])[CH2:68][CH2:69][C:64]=2C(C)=[C:62](OC(C)=O)[C:61]=1C>O>[CH:61]1[CH:60]=[C:65]2[CH2:64][C:69]3[CH:68]=[CH:67][CH:70]=[C:1]([OH:13])[C:2]=3[C:3](=[O:4])[C:8]2=[C:9]([OH:11])[CH:62]=1 |f:1.2.3,^1:33,34|

Inputs

Step One
Name
Quantity
18 g
Type
reactant
Smiles
C(CC(O)(C(=O)O)CC(=O)O)(=O)O
Step Two
Name
Quantity
1.2 g
Type
reactant
Smiles
C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O.[Na].[Na]
Name
5g
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(=O)C1=CC=C(O)C=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(=O)C1=CC=C(O)C=C1
Step Three
Name
hydrocarbon
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0.6 g
Type
reactant
Smiles
CC1=C(C(=C(C2=C1O[C@](CC2)(C)CCC[C@H](C)CCC[C@H](C)CCCC(C)C)C)OC(=O)C)C
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
To this is added

Outcomes

Product
Name
Type
product
Smiles
C=1C=C2C(=C(C1)O)C(=O)C3=C(C=CC=C3O)C2
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 0.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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